molecular formula C10H8N4O B13942373 2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol

2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol

Cat. No.: B13942373
M. Wt: 200.20 g/mol
InChI Key: HPXZDEGUGOILQZ-UHFFFAOYSA-N
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Description

2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol is a heterocyclic compound that belongs to the class of triazino-benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzimidazole with a suitable nitrile or aldehyde in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as a bioactive molecule with various biological activities.

    Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl[1,2,4]triazino[2,3-a]benzimidazol-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H8N4O

Molecular Weight

200.20 g/mol

IUPAC Name

2-methyl-4H-[1,2,4]triazino[2,3-a]benzimidazol-3-one

InChI

InChI=1S/C10H8N4O/c1-6-9(15)12-10-11-7-4-2-3-5-8(7)14(10)13-6/h2-5H,1H3,(H,11,12,15)

InChI Key

HPXZDEGUGOILQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C3=CC=CC=C3N=C2NC1=O

Origin of Product

United States

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